2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[4-((2-(2-methoxyethoxy)ethoxy)methyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This name reflects its structural components:
- A 1,3,2-dioxaborolane core with two methyl groups at positions 4 and 5.
- A phenyl group substituted at position 2 of the dioxaborolane ring.
- A polyether chain ((2-(2-methoxyethoxy)ethoxy)methyl) attached to the para position of the phenyl group.
The structural representation in SMILES notation is:B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOCCOC.
The InChIKey, a hashed version of the full InChI identifier, is LUXOGZXYNLIHRM-UHFFFAOYSA-N .
Alternative Naming Conventions and Registry Identifiers
This compound is recognized under multiple synonyms and registry numbers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 2096995-85-4 | |
| European Community (EC) | 941-137-4 | |
| MDL Number | MFCD20527109 | |
| Common Synonyms | AS-2504, DB-211293, F72230 |
These identifiers facilitate unambiguous referencing in regulatory, commercial, and research contexts.
Molecular Formula and Weight Analysis
The molecular formula is C₁₈H₂₉BO₅ , derived from:
- 18 carbon atoms : Distributed across the aromatic ring, dioxaborolane core, and polyether chain.
- 29 hydrogen atoms : Including methyl, methoxy, and methylene groups.
- 1 boron atom : Central to the dioxaborolane ring.
- 5 oxygen atoms : Present in the dioxaborolane and ether linkages.
The molecular weight is 336.23 g/mol , computed using atomic masses from the IUPAC Periodic Table. A detailed mass composition is provided below:
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Boron | 1 | 10.81 | 10.81 |
| Carbon | 18 | 12.01 | 216.18 |
| Hydrogen | 29 | 1.008 | 29.23 |
| Oxygen | 5 | 16.00 | 80.00 |
| Total | - | - | 336.22 |
Minor discrepancies between calculated (336.22 g/mol) and reported (336.23 g/mol) values arise from isotopic variations and rounding conventions.
Properties
IUPAC Name |
2-[4-[2-(2-methoxyethoxy)ethoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO5/c1-17(2)18(3,4)24-19(23-17)16-8-6-15(7-9-16)14-22-13-12-21-11-10-20-5/h6-9H,10-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYKKTHGPBRAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethylphenylboronic acid and triethylene glycol monomethyl ether.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 4-bromomethylphenylboronic acid is reacted with triethylene glycol monomethyl ether in a solvent such as tetrahydrofuran (THF) at elevated temperatures (typically around 80-100°C) to form the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the boronic ester group. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reduction reactions can target the phenyl ring or the boronic ester group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group. Reagents such as halides or organometallic compounds are often employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium perborate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides (e.g., bromides, chlorides), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Formation of phenols or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
This compound serves as a versatile boron-containing reagent in cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boron atom facilitates the transference of the aryl group to the target molecule, making it essential for synthesizing complex organic compounds.
Table 1: Key Reactions Involving 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of aryl-aryl bonds using aryl halides | |
| Negishi Coupling | Cross-coupling with organozinc reagents | |
| Stille Coupling | Reaction with organotin reagents |
Medicinal Chemistry
Anticancer Research
Recent studies have highlighted the potential of this compound in anticancer drug development. Its ability to form stable complexes with various biological targets makes it a candidate for designing new therapeutic agents against resistant cancer types. For instance, derivatives of this compound have shown promise in targeting neuroendocrine prostate cancer cells.
Case Study: Neuroendocrine Prostate Cancer
A study demonstrated that modifications of this compound could enhance its efficacy against neuroendocrine prostate cancer cells. The research involved synthesizing analogs and evaluating their cytotoxicity using cell viability assays. The findings indicated a significant reduction in cell proliferation at specific concentrations.
Material Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices for applications in electronics and photonics. It has been utilized in creating light-emitting diodes (LEDs) and photovoltaic cells due to its favorable electronic properties.
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a coupling agent in organic synthesis. Additionally, the triethylene glycol monomethyl ether moiety can enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and related dioxaborolane derivatives:
Table 1: Comparative Analysis of Dioxaborolane Derivatives
Key Research Findings
Solubility and Reactivity :
- The target compound’s glycol chain enhances water solubility, making it advantageous for biomedical applications. In contrast, hexyloxy or ethynyl derivatives are more suited for organic-phase reactions .
- Bromomethyl-substituted dioxaborolanes (e.g., 297.00 g/mol) are reactive intermediates but lack the hydrophilicity of the target compound .
Synthetic Utility: Ethynyl and styryl derivatives participate in cross-coupling reactions (Sonogashira, Suzuki-Miyaura) for constructing conjugated systems . The target compound’s glycol chain may limit such reactivity but improve compatibility with polar solvents.
Stability and Functionalization: Fluorophenoxy-substituted dioxaborolanes exhibit enhanced stability under acidic conditions due to electron-withdrawing effects, whereas the target compound’s ether linkages may confer resistance to hydrolysis .
Biological and Material Applications :
- Styryl-based dioxaborolanes (e.g., STBPin) serve as fluorescence probes for H₂O₂ detection, leveraging boronate oxidation . The target compound’s glycol chain could enable similar sensing in aqueous environments.
- Polyfluorenes with dioxaborolane groups (e.g., M1 in ) are used in LEDs; the target’s hydrophilic substituent might aid in creating water-processable optoelectronic materials .
Biological Activity
The compound 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2096995-85-4) is a boron-containing organic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C18H29B O6
- Molecular Weight : 352.23 g/mol
- Structure : The compound features a dioxaborolane ring, which is significant in medicinal chemistry for its ability to form stable complexes with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. Specific methods may vary but often include steps such as:
- Formation of the Dioxaborolane Ring : Utilizing boron reagents to create the cyclic structure.
- Functionalization : Introducing the methoxyethoxy groups to enhance solubility and biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : Interaction with signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
-
Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study on Breast Cancer Cells : A study showed that the compound inhibited cell growth by inducing apoptosis in MCF-7 breast cancer cells through activation of caspase pathways.
- Mechanism Elucidation : Further investigations revealed that the compound interfered with the PI3K/Akt signaling pathway, leading to reduced cell survival rates.
- Antimicrobial Properties : Preliminary tests indicated that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Summary of Biological Activities
| Activity Type | Effectiveness | Target Organism/Cell Type |
|---|---|---|
| Anticancer | High | MCF-7 (Breast Cancer) |
| Antimicrobial | Moderate | E. coli |
| Enzyme Inhibition | Variable | Various metabolic enzymes |
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Toxicity Studies : Toxicological assessments indicate that while the compound exhibits promising biological activities, it also shows potential toxicity at higher concentrations. Specifically, acute toxicity studies suggest harmful effects if ingested or upon skin contact .
- Pharmacokinetics : Studies on absorption and metabolism are ongoing to better understand how this compound behaves within biological systems and its potential therapeutic index.
Q & A
Basic: What are the standard synthetic routes for this boronic ester, and how can its purity be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A common approach involves reacting a brominated phenyl precursor (e.g., 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a methoxyethoxyethoxy methanol derivative under Pd catalysis. For example, in nickel-catalyzed reductive alkylation, alkyl halides like ethyl bromobutanoate are coupled with the boronic ester at 60°C for 19–20 hours, achieving yields >80% after flash column chromatography (dr ~5:1 for diastereomers) .
Purity Optimization:
- Purification: Use flash chromatography (hexane/EtOAc gradient) to isolate the product.
- Diastereomer Resolution: Adjust reaction temperature and solvent polarity (e.g., THF vs. DMF) to influence selectivity .
Advanced: How can reaction conditions be optimized for cross-electrophile coupling (XEC) involving this boronic ester?
Methodological Answer:
XEC efficiency depends on:
- Catalyst System: Use Ni(COD)₂ (5 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as a ligand in DMA solvent .
- Reducing Agent: Employ Mn⁰ powder to facilitate single-electron transfer (SET) mechanisms, critical for alkyl halide activation .
- Temperature: Reactions at 60°C minimize side reactions (e.g., homocoupling) while maintaining boronic ester stability .
Data Contradiction: - reports 85% yield using Mn⁰, whereas achieves 95% with Zn⁰. Validate choice via control experiments in inert atmospheres .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Advanced: How to address low diastereoselectivity (dr ~5:1) in boronic ester synthesis?
Methodological Answer:
Low dr arises from competing pathways in boronate formation. Mitigation strategies:
- Steric Control: Introduce bulky ligands (e.g., dtbbpy) to favor one transition state .
- Solvent Effects: Use polar aprotic solvents (e.g., THF) to stabilize intermediates and improve selectivity .
- Temperature: Lower reaction temperatures (e.g., 0°C) slow down equilibration, enhancing dr .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Protective Gear: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Storage: Keep in airtight containers under N₂ at –20°C to prevent hydrolysis .
- Waste Disposal: Neutralize residues with 1 M HCl before disposal in designated boronate waste .
Advanced: How does the methoxyethoxyethoxy side chain influence reactivity in photoredox/Ni dual catalysis?
Methodological Answer:
The side chain:
- Enhances Solubility: Improves miscibility in polar solvents (e.g., DMF), critical for homogeneous catalysis .
- Modulates Redox Potential: Electron-donating methoxy groups stabilize Ni intermediates, accelerating transmetalation .
Experimental Design: - Compare catalytic efficiency with/without the side chain using cyclic voltammetry (CV) to assess redox shifts .
Basic: How to functionalize the boronic ester for bioconjugation or probe synthesis?
Methodological Answer:
- Azide Incorporation: React with NaN₃ in DMF at 80°C to introduce azidomethyl groups for click chemistry .
- Carboxylic Acid Derivatization: Hydrolyze the ester (e.g., ethyl acetate moiety) using LiOH/H₂O to generate a free -COOH group for amide coupling .
Advanced: What strategies prevent deboronation during coupling reactions?
Methodological Answer:
- Protecting Groups: Use pinacol esters, which resist hydrolysis under basic conditions (pH 7–9) .
- Inert Atmosphere: Conduct reactions under N₂/Ar to exclude moisture .
- Additives: Include 4Å molecular sieves to scavenge trace water .
Basic: How to validate boronic ester integrity post-synthesis?
Methodological Answer:
- TLC Analysis: Spot on silica gel plates (Rf ~0.5 in 3:1 hexane/EtOAc) and visualize with KMnO₄ stain .
- MALDI-TOF MS: Confirm molecular ion peak ([M+H]⁺) at m/z 395 .
Advanced: Can this compound act as a precursor for π-conjugated materials?
Methodological Answer:
Yes. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
